molecular formula C24H23ClN4O4 B15034926 ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15034926
M. Wt: 466.9 g/mol
InChI Key: CYROIUYWWMPAAX-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. This is followed by the introduction of the phenyl and chloro-methoxyphenyl groups via electrophilic substitution reactions. The final step involves the cyclization of the intermediate compounds to form the tetrahydropyrimidine ring, followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and neuroprotective agent.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby providing neuroprotection.

Comparison with Similar Compounds

Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrazole and pyrimidine derivatives:

    Similar Compounds: Ethyl 3-(4-methoxyphenyl)acrylate, 1-(3-chloro-4-methoxyphenyl)ethanone, and other triazole-pyrimidine hybrids.

    Uniqueness: This compound’s unique structure, combining pyrazole and tetrahydropyrimidine rings, provides distinct chemical and biological properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H23ClN4O4

Molecular Weight

466.9 g/mol

IUPAC Name

ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H23ClN4O4/c1-4-33-23(30)20-14(2)26-24(31)27-22(20)17-13-29(16-8-6-5-7-9-16)28-21(17)15-10-11-19(32-3)18(25)12-15/h5-13,22H,4H2,1-3H3,(H2,26,27,31)

InChI Key

CYROIUYWWMPAAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C

Origin of Product

United States

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